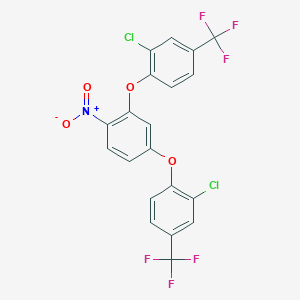
2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene
Cat. No. B3061103
M. Wt: 512.2 g/mol
InChI Key: UNFBXLHCJMSGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04465503
Procedure details


In 100 ml of dimethyl sulfoxide, there were dissolved 129 g. (0.60 mole) of 3,4-dichlorobenzotrifluoride and 27.5 g. (0.25 mole) of resorcin. Then, a solution of 34 g. (0.60 mole) of potassium hydroxide dissolved in 15 ml of water was added to the resultant solution and the mixture was heated with stirring at 150° to 160° C. for 50 hours. After the reaction mixture was left to cool, water was added thereto and the oily product precipitated was subjected to extraction with benzene. The extract was washed with a dilute aqueous sodium hydroxide and with water to remove unaltered resorcin, followed by drying over sodium sulfate and evaporation of benzene under reduced pressure, to give crude bis(2-chloro-4-trifluoromethylphenoxy)benzene. Subsequently, said crude bis(2-chloro-4-trifluoromethylphenoxy)benzene was added dropwise into a mixed acid comprising 60 ml of conc. nitric acid (d=1.38) and 60 ml of conc. sulfuric acid under stirring at 10° to 15° C. After completion of the dropwise addition, the mixture was further stirred at 20° to 27° C. for additional one hour to complete the reaction. Then, ice-water was added to the reaction mixture and the resultant precipitate of an oily product was extracted with benzene. The extract was washed with a dilute aqueous sodium hydroxide, and then with water, followed by drying over sodium sulfate and evaporation of benzene. Recrystallization of the residue from isopropyl alcohol gave 2,4-bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene as pale yellow powders, melting at 111° to 113° C. (yield: 47%).
Name
bis(2-chloro-4-trifluoromethylphenoxy)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
47%
Identifiers


|
REACTION_CXSMILES
|
ClC1C=C(C(F)(F)F)C=CC=1O[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:13]=1[Cl:22].[N+:31]([O-:34])(O)=[O:32]>S(=O)(=O)(O)O>[Cl:22][C:13]1[CH:14]=[C:15]([C:18]([F:19])([F:20])[F:21])[CH:16]=[CH:17][C:12]=1[O:11][C:10]1[CH:5]=[C:6]([O:11][C:12]2[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:19])[F:20])=[CH:14][C:13]=2[Cl:22])[CH:7]=[CH:8][C:9]=1[N+:31]([O-:34])=[O:32]
|
Inputs


Step One
|
Name
|
bis(2-chloro-4-trifluoromethylphenoxy)benzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(OC2=C(C=CC=C2)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C=CC(=C1)C(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring at 10° to 15° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise into a mixed acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the dropwise addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was further stirred at 20° to 27° C. for additional one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resultant precipitate of an oily product was extracted with benzene
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with a dilute aqueous sodium hydroxide
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying over sodium sulfate and evaporation of benzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the residue from isopropyl alcohol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(OC2=C(C=CC(=C2)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])C=CC(=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 47% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
